molecular formula C11H6F6N2 B1459101 2-Methyl-5,8-bis(trifluoromethyl)quinoxaline CAS No. 1351516-09-0

2-Methyl-5,8-bis(trifluoromethyl)quinoxaline

Cat. No. B1459101
CAS RN: 1351516-09-0
M. Wt: 280.17 g/mol
InChI Key: IFNSUWDWASXAKC-UHFFFAOYSA-N
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Description

Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial purposes . It can be synthesized by adopting green chemistry principles . The quinoxaline containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as an antibiotic in the market .


Synthesis Analysis

The synthesis of quinoxaline derivatives often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .


Molecular Structure Analysis

The molecular structure of quinoxaline derivatives can be complex and varies based on the specific compound .


Chemical Reactions Analysis

Quinoxaline derivatives can participate in a variety of chemical reactions. For example, Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives can vary greatly depending on the specific compound .

Scientific Research Applications

Antimicrobial Activity

Quinoxaline derivatives, including 2-Methyl-5,8-bis(trifluoromethyl)quinoxaline , have been identified as potent antimicrobial agents. They exhibit a broad spectrum of activity against various bacteria, fungi, and viruses. The trifluoromethyl groups contribute to the compound’s ability to penetrate microbial cell walls and disrupt vital biological processes .

Anticancer Properties

Research has shown that quinoxaline compounds can play a significant role in cancer treatment. They can inhibit the growth of cancerous cells by interfering with DNA replication and repair mechanisms. The electron-withdrawing nature of the trifluoromethyl groups may enhance the compound’s cytotoxicity against tumor cells .

Antiviral Uses

The structural motif of quinoxalines is crucial in the design of antiviral drugs2-Methyl-5,8-bis(trifluoromethyl)quinoxaline could be used in the synthesis of novel compounds with the potential to treat viral infections, including HIV and influenza, by blocking the replication of viral particles within host cells .

Anti-inflammatory Applications

Quinoxaline derivatives are known for their anti-inflammatory effects. They can modulate the body’s immune response and reduce inflammation by inhibiting the synthesis of pro-inflammatory cytokines. This makes them valuable in the treatment of chronic inflammatory diseases .

Antioxidant Effects

The quinoxaline nucleus has been associated with antioxidant properties. These compounds can neutralize free radicals and protect cells from oxidative stress, which is implicated in various degenerative diseases, including neurodegenerative disorders .

Agricultural Chemicals

Quinoxaline derivatives are utilized in agriculture as pesticides and fungicides. Their chemical structure allows them to interfere with the life cycle of pests and plant pathogens, providing protection to crops and improving yield .

Mechanism of Action

The mechanism of action of quinoxaline derivatives can vary greatly depending on the specific compound and its intended use .

Safety and Hazards

The safety and hazards associated with quinoxaline derivatives can vary greatly depending on the specific compound .

Future Directions

The future directions of research into quinoxaline derivatives are likely to involve further exploration of their potential uses in various fields, including pharmaceuticals and industrial applications .

properties

IUPAC Name

2-methyl-5,8-bis(trifluoromethyl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F6N2/c1-5-4-18-8-6(10(12,13)14)2-3-7(9(8)19-5)11(15,16)17/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNSUWDWASXAKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2N=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5,8-bis(trifluoromethyl)quinoxaline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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